molecular formula C8H7ClO4S B1349559 2-Chloro-5-(methylsulfonyl)benzoic acid CAS No. 89938-62-5

2-Chloro-5-(methylsulfonyl)benzoic acid

Cat. No. B1349559
CAS RN: 89938-62-5
M. Wt: 234.66 g/mol
InChI Key: SKWDIXBVQATQSG-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S1. It has a molecular weight of 234.66 g/mol1. The IUPAC name for this compound is 2-chloro-5-methylsulfonylbenzoic acid1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid. However, similar compounds like 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process2.



Molecular Structure Analysis

The InChI code for 2-Chloro-5-(methylsulfonyl)benzoic acid is InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)1. The canonical SMILES representation is CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Chloro-5-(methylsulfonyl)benzoic acid.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.66 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 41. The exact mass is 233.9753576 g/mol1. The compound is a pale-yellow to yellow-brown solid at room temperature3.


Scientific Research Applications

Synthesis and Optimization

A notable application lies in the synthesis and optimization of chemical processes. Researchers have developed methods for synthesizing derivatives and related compounds with high yields and purity. For instance, the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid achieved an excellent yield of 84.2% and purity of 99.7%, highlighting a sustainable approach to synthesizing this compound with minimal NOx emission and reduced HNO3 usage (Mengyi Wei et al., 2017).

Environmental Impact

In environmental science, the study of compounds like 2-Chloro-5-(methylsulfonyl)benzoic acid extends to understanding their behavior and degradation in natural settings. For example, the photolysis of Benzobicyclon (which contains a 2-chloro-5-(methylsulfonyl)benzoic acid moiety) in water was investigated to determine the persistence and degradation pathways of this herbicide's active product in aquatic environments. This research is crucial for assessing the environmental impact and designing strategies for the safe use of such chemicals (K. Williams et al., 2018).

Material Science and Drug Development

Additionally, derivatives of 2-Chloro-5-(methylsulfonyl)benzoic acid find applications in material science and drug development. For instance, a methylsulfonyl NDGA derivative exhibited potential as a multidrug resistance (MDR) inhibitor, offering new avenues for cancer treatment by suppressing drug-resistant cancer cells. This application underscores the compound's relevance in developing adjuvants for cancer therapies, highlighting its role beyond mere chemical synthesis (L. Huang et al., 2015).

Future Directions

As for future directions, further research could be conducted to explore the potential applications of 2-Chloro-5-(methylsulfonyl)benzoic acid in various fields such as medicine or materials science.


properties

IUPAC Name

2-chloro-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWDIXBVQATQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368125
Record name 2-chloro-5-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methylsulfonyl)benzoic acid

CAS RN

89938-62-5
Record name 2-chloro-5-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(methylsulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1 g (4 mmol)2-Chloro-5-sulfino-benzoic acid in 20 ml Methanol and 20 ml water was treated with 10N NaOH to pH=9 before adding 1.7 g (12 mmol) Methyliodide. The mixture was heated for 48 h to 80° C. with occasional addition of NaOH to maintain pH=9. After removal of all volatiles HCl conc. was added and the mixture was extracted with ethyl acetate. The combined organic layers were dried with MgSO4 and evaporated to dryness. The residue was taken up in methanol and subjected to reversed phase HPLC purification eluting with an acetonitrile/water gradient to yield after evaporation of the product fractions 323 mg (34%) of the title compound. MS (m/e): 233.0 (MH−, 100%).
Quantity
1 g
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20 mL
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20 mL
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1.7 g
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Synthesis routes and methods II

Procedure details

To 99 mmol 2-chloro-5-(methylthio) benzoic acid in 400 ml methanol at 0° C. 296 mmol oxone® was added, and the mixture was allowed to stir at RT for 3.5 h. The precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was extracted 3 x with 400 ml ethyl acetate, and the combined organic phases washed 2× with 300 ml 1N HCl and with 300 ml saturated aqueous NaCl solution and dried with MgSO4. Evaporation under reduced pressure yielded the title compound.
Quantity
99 mmol
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reactant
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296 mmol
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400 mL
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Synthesis routes and methods III

Procedure details

A solution of 2-Chloro-5-(methylthio)benzoic acid (CAS: 51546-12-4; 2.5 g, 11.8 mmol) was dissolved in methanol (50 ml) and cooled to 0° C. Oxone (21.9 g, 35.5 mmol) was added portionwise within 5 minutes. The mixture was stirred at 0° C. for 30 minutes and then at room temperature for 22 hours. The mixture was filtered. The filtrate was poured onto water (200 ml). The aqueous layer was extracted with dichloromethane (5×50 ml). The combined extracts were dried over Na2SO4, filtered and the solvent was removed in vacuo. The solid was stirred in ether (30 ml), filtered and dried to provide the title compound (1.96 g, 70%) as a beige solid, MS (m/e): 232.9 (M−H+, 100%).
Quantity
2.5 g
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reactant
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50 mL
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reactant
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21.9 g
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reactant
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Yield
70%

Synthesis routes and methods IV

Procedure details

To a solution of 2-chloro-5-(methylthio)benzoic acid (6.05 g, 30 mmol) and NaHCO3 (20 g, 240 mmol) in NaOH 0.5N (75 ml) a solution of oxone (24 g) in EDTA (0.0004M, 90 ml) was added. After 1 hour at RT Na2S2O3 (15 g in 100 ml of water) was added; after 10 min HCl 4N was added to pH 2. The white solid was filtered, washed with water and dried in vacuum at 70° C. Yield 6 g white solid.
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6.05 g
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20 g
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24 g
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75 mL
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90 mL
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100 mL
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